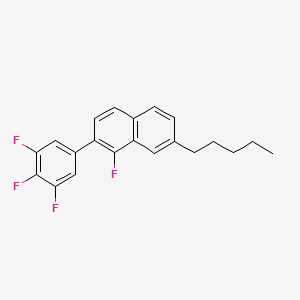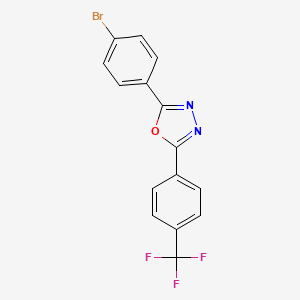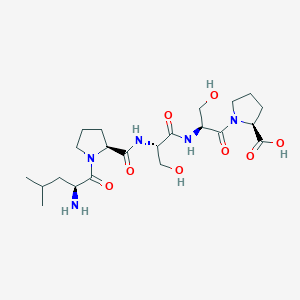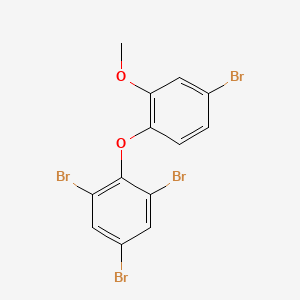silane CAS No. 823805-80-7](/img/structure/B14213431.png)
[(6-Azidohexa-1,3-dien-2-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Azidohexa-1,3-dien-2-yl)oxysilane is a chemical compound known for its unique structure and reactivity. It features an azido group, a hexa-1,3-dien-2-yl moiety, and a trimethylsilane group. This combination of functional groups makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of (6-Azidohexa-1,3-dien-2-yl)oxysilane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hexa-1,3-dien-2-yl moiety: This can be achieved through a series of reactions involving the appropriate starting materials and catalysts.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources.
Attachment of the trimethylsilane group: This step often involves the use of trimethylsilyl chloride in the presence of a base to form the final compound.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
(6-Azidohexa-1,3-dien-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cycloaddition: The diene moiety can undergo cycloaddition reactions, such as Diels-Alder reactions, to form cyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(6-Azidohexa-1,3-dien-2-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or modification purposes.
Medicine: Research into potential pharmaceutical applications includes its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (6-Azidohexa-1,3-dien-2-yl)oxysilane involves its reactivity with various molecular targets. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages. The diene moiety allows for cycloaddition reactions, while the trimethylsilane group provides stability and can be used as a protective group in synthesis.
Comparaison Avec Des Composés Similaires
(6-Azidohexa-1,3-dien-2-yl)oxysilane can be compared to other azido and silane compounds:
Azido compounds: Similar compounds include azidomethyltrimethylsilane and azidoethyltrimethylsilane. These compounds share the reactive azido group but differ in their alkyl chains and overall reactivity.
Silane compounds: Compounds like trimethylsilyl chloride and trimethylsilyl azide are similar in that they contain the trimethylsilane group. their reactivity and applications differ due to the absence of the diene moiety.
The uniqueness of (6-Azidohexa-1,3-dien-2-yl)oxysilane lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Propriétés
Numéro CAS |
823805-80-7 |
|---|---|
Formule moléculaire |
C9H17N3OSi |
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
6-azidohexa-1,3-dien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H17N3OSi/c1-9(13-14(2,3)4)7-5-6-8-11-12-10/h5,7H,1,6,8H2,2-4H3 |
Clé InChI |
MPHYJEDWRIEHRI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C)C=CCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14213357.png)

![7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14213371.png)

![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)



![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)

![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)

